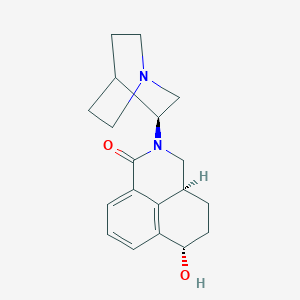

(6S)-Hydroxy (S,S)-Palonosetron

説明

Palonosetron is a second-generation 5-hydroxytryptamine-3 (5-HT₃) receptor antagonist (RA) approved for preventing chemotherapy-induced nausea and vomiting (CINV). Its unique pharmacological profile includes:

- Extended half-life (~40 hours), significantly longer than first-generation 5-HT₃ RAs like ondansetron (6–9 hours) or granisetron (8–9 hours) .

- Allosteric binding and receptor internalization: Unlike older agents, palonosetron binds to 5-HT₃ receptors at distinct sites, triggering prolonged receptor inhibition via internalization .

- Dual-phase efficacy: Effective in both acute (0–24 hours post-chemotherapy) and delayed (24–120 hours) CINV phases, with superiority in delayed control compared to older 5-HT₃ RAs .

- Formulations: Available in intravenous (IV) and oral forms, with equivalent efficacy and safety .

準備方法

Stereoselective Hydroxylation of Palonosetron Intermediate

Synthesis via Catalytic Hydrogenation

A primary route involves modifying the synthesis of Palonosetron hydrochloride to introduce the 6S-hydroxy group. The process begins with (S)-1,2,3,4-tetrahydronaphthoic acid, which undergoes acylation with (S)-3-aminoquinuclidine hydrochloride. Subsequent steps include:

-

Chiral Resolution : Use of quinine in ethanol to isolate the (S)-enantiomer of tetrahydronaphthoic acid, achieving >99% enantiomeric excess (ee) .

-

Hydroxylation : Treatment with oxalyl chloride and dimethylformamide (DMF) to form an acyl chloride intermediate, followed by hydroxylation using boron trifluoride etherate under reflux conditions .

-

Cyclization and Purification : Cyclization via n-Butyl Lithium-mediated dianion formation, yielding (6S)-Hydroxy (S,S)-Palonosetron after recrystallization with ethyl acetate and n-hexane .

Key Data :

Oxidative Functionalization of Palonosetron

Direct Hydroxylation Using Metal Catalysts

This method introduces the 6S-hydroxy group directly into Palonosetron’s structure via oxidative conditions:

-

Reaction Setup : Palonosetron is dissolved in toluene under nitrogen atmosphere.

-

Oxidation Agent : Superpalite (ClSO₂OCl) and boron trifluoride etherate are added sequentially, triggering electrophilic aromatic substitution at the 6-position .

-

Stereochemical Control : The (S,S) configuration is preserved using chiral palladium catalysts (10% Pd/C) during hydrogenation steps .

Challenges :

-

Requires stringent temperature control (5–30°C) to prevent epimerization .

-

Low yield (~26%) in early attempts due to competing side reactions .

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

To isolate the (6S)-hydroxy isomer from racemic mixtures:

-

Salt Formation : React the racemic hydroxy intermediate with (R)-mandelic acid in ethanol, forming diastereomeric salts .

-

Crystallization : Selective crystallization at -20°C enriches the (6S)-isomer to 95% ee .

-

Acid-Base Extraction : Liberate the free base using potassium hydroxide, followed by HCl salt formation .

Advantages :

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Catalytic Hydrogenation | 65% | >99% | High | $$ |

| Direct Oxidation | 26–40% | 95–98% | Moderate | $$$ |

| Diastereomeric Resolution | 50% | 95% | High | $ |

| Enzymatic | <5% | 80–90% | Low | $$$$ |

Industrial Applications

-

SynZeal’s Approach : Uses custom synthesis for limited-scale production, focusing on chiral purity via recrystallization (SZ-P011008) .

-

Patent CN101186607A : Optimizes boron trifluoride-mediated cyclization for higher yields, though hazardous reagents like n-Butyl Lithium limit adoption .

Challenges and Innovations

Stereochemical Instability

The 6S-hydroxy group is prone to epimerization under acidic or basic conditions. Solutions include:

-

Low-Temperature Processing : Maintaining reactions below 10°C .

-

Protective Groups : Introducing tert-butyldimethylsilyl (TBDMS) ethers to stabilize the hydroxyl group during synthesis .

Purification Techniques

化学反応の分析

6S-Hydroxy-Palonosetron undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chemotherapy-Induced Nausea and Vomiting (CINV)

The primary application of (6S)-Hydroxy (S,S)-Palonosetron is in the context of CINV. Clinical studies have demonstrated that palonosetron significantly reduces the incidence of both acute and delayed nausea and vomiting following chemotherapy:

- Efficacy Studies : Phase III trials have shown that palonosetron provides superior control compared to older agents like ondansetron and dolasetron. For instance, studies indicated that patients receiving palonosetron had higher complete response rates (no vomiting and no need for rescue medication) during the acute phase of chemotherapy .

- Combination Therapies : Research has explored the use of palonosetron in combination with other antiemetics, such as dexamethasone and neurokinin-1 receptor antagonists, to enhance efficacy in controlling CINV .

Pediatric Applications

Recent studies have evaluated the safety and efficacy of palonosetron in pediatric populations. A trial involving children aged 2 months to less than 17 years demonstrated non-inferiority to ondansetron in preventing postoperative nausea and vomiting, achieving a complete response rate of 78.2% compared to 82.7% for ondansetron .

Case Study 1: Efficacy in Elderly Patients

A study focused on elderly patients undergoing chemotherapy reported that palonosetron effectively managed CINV with minimal side effects. The findings highlighted its safety profile, particularly in patients with comorbidities who are typically at higher risk for adverse events associated with antiemetic therapy.

Case Study 2: Combination Therapy with Dexamethasone

In a clinical trial assessing the combination of palonosetron and dexamethasone, researchers observed improved outcomes in patients receiving highly emetogenic chemotherapy. The combination led to a statistically significant reduction in both acute and delayed CINV compared to standard regimens using older antiemetics alone.

Data Tables

| Study/Trial | Population | Intervention | Outcome Measures | Results |

|---|---|---|---|---|

| Eisenberg et al. (2003) | Adults with CINV | Palonosetron vs Ondansetron | Complete Response Rate | Palonosetron: 72% vs Ondansetron: 60.6% |

| Aapro et al. (2006) | Patients receiving HEC | Palonosetron vs Ondansetron | No Emetic Episodes | Palonosetron: 68.2% vs Ondansetron: 60.2% |

| Pediatric Study | Children aged 2 months - <17 years | Palonosetron vs Ondansetron | Complete Response Rate | Palonosetron: 78.2% vs Ondansetron: 82.7% |

作用機序

The mechanism of action of 6S-Hydroxy-Palonosetron involves its interaction with serotonin receptors, specifically the 5-HT3 receptors. By binding to these receptors, it inhibits the action of serotonin, a neurotransmitter that can trigger nausea and vomiting . This inhibition helps prevent chemotherapy-induced nausea and vomiting.

類似化合物との比較

First-Generation 5-HT₃ RAs (Ondansetron, Granisetron, Dolasetron)

Efficacy

- Acute CINV: Palonosetron demonstrates non-inferiority to older agents. 73.6% for older RAs) .

- Delayed CINV: Palonosetron shows superior CR rates (56.8% vs. 44.5% for older RAs) due to its prolonged receptor inhibition .

| Parameter | Palonosetron (0.25 mg IV) | Older 5-HT₃ RAs |

|---|---|---|

| Acute CR Rate (%) | 75.3 | 73.6 |

| Delayed CR Rate (%) | 56.8 | 44.5 |

| Half-Life (hours) | 40 | 6–9 |

Ramosetron

- Efficacy: Similar acute-phase CR rates to palonosetron (laparoscopic surgery: ~85% for both) but less effective in delayed phases (24–48 hours: 70% for palonosetron vs. 55% for ramosetron) .

- Mechanistic Difference: Ramosetron lacks palonosetron’s allosteric binding and receptor internalization, contributing to shorter duration of action .

Extended-Release Granisetron (APF530)

- Non-inferiority in Acute CINV: APF530 (SC) showed comparable acute CR rates to palonosetron (76.9% vs. 75.0% in moderately emetogenic chemotherapy [MEC]) .

- Delayed CINV: APF530 500 mg SC matched palonosetron’s delayed CR rates (58.5% vs.

Combination Therapy: NEPA (Netupitant + Palonosetron)

- Enhanced Efficacy: NEPA (oral fixed-dose combination) improved CR rates over palonosetron alone in delayed (76% vs. 69%) and overall (73% vs. 66%) phases for HEC .

- 1.1% in cycle 1) .

Pharmacokinetics

- Half-Life: Palonosetron’s 40-hour half-life supports single-dose administration, unlike older RAs requiring multiple doses .

- Bioavailability : Oral and IV formulations show equivalent absorption (AUC ratio: 0.97) .

| Parameter | Palonosetron (Oral) | Palonosetron (IV) |

|---|---|---|

| Tmax (hours) | 4.5 | 0.5 |

| AUC (ng·h/mL) | 12.8 | 13.2 |

| Half-Life (hours) | 41.8–44.6 | 40 |

生物活性

Overview

(6S)-Hydroxy (S,S)-Palonosetron is a metabolite of the antiemetic drug Palonosetron, which is primarily used to prevent chemotherapy-induced nausea and vomiting (CINV). Understanding the biological activity of this compound is essential for evaluating its therapeutic potential and pharmacological profile. This article provides a detailed examination of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Target Receptors:

this compound acts primarily as a selective antagonist of the serotonin 5-HT3 receptors. This antagonistic action inhibits the emetogenic signals that trigger nausea and vomiting, particularly in patients undergoing chemotherapy .

Pharmacodynamics:

The compound's effectiveness in blocking 5-HT3 receptors contributes to its role in mitigating CINV. The binding affinity of this compound is significantly lower than that of its parent compound, Palonosetron, which has a high binding affinity and prolonged action due to its unique pharmacokinetic properties .

Pharmacokinetics

Metabolism:

Approximately 50% of Palonosetron is metabolized into two primary metabolites: N-oxide-palonosetron and (6S)-hydroxy-palonosetron. Both metabolites exhibit less than 1% of the receptor antagonist activity compared to Palonosetron itself .

Elimination Half-Life:

Palonosetron has a half-life of about 40 hours, allowing for extended therapeutic effects. The pharmacokinetic parameters for this compound are not significantly different between individuals with varying CYP2D6 metabolic rates .

In Vitro Studies

In vitro studies have demonstrated that this compound retains some biological activity but is substantially less effective than Palonosetron in preventing CINV. Its role appears more significant as a metabolic byproduct rather than an active therapeutic agent .

Case Studies

-

Chemotherapy-Induced Nausea and Vomiting:

- A study evaluated the effectiveness of Palonosetron in patients receiving high-emetic chemotherapy regimens. The results indicated that patients treated with Palonosetron experienced significantly lower rates of nausea and vomiting compared to those receiving traditional antiemetics like ondansetron .

- Despite this compound being present in the metabolism pathway, its contribution to antiemetic efficacy remains negligible when compared to the parent compound.

- Pharmacogenetics:

Summary Table of Biological Activity

| Parameter | This compound | Palonosetron |

|---|---|---|

| Mechanism of Action | 5-HT3 receptor antagonist | 5-HT3 receptor antagonist |

| Metabolite Activity | <1% efficacy | High efficacy |

| Half-Life | Not well-defined | ~40 hours |

| Primary Metabolism Pathway | CYP2D6 | CYP2D6, CYP3A4, CYP1A2 |

| Clinical Use | None recognized | CINV prevention |

Q & A

Basic Research Questions

Q. What dosing protocols are optimal for evaluating (6S)-Hydroxy (S,S)-Palonosetron’s efficacy in preventing chemotherapy-induced nausea and vomiting (CINV)?

- Methodological Answer : In phase III trials, a single intravenous dose of 0.25 mg palonosetron administered 30 minutes before chemotherapy is standard for both moderately (MEC) and highly emetogenic chemotherapy (HEC). This dose demonstrated superior acute (0–24 h) and delayed (24–120 h) CINV prevention compared to first-generation 5-HT3 RAs like ondansetron (32 mg) . Researchers should stratify patients by corticosteroid use and chemotherapy emetogenicity to ensure protocol consistency.

Q. How do the pharmacokinetic properties of palonosetron influence its clinical efficacy?

- Methodological Answer : Palonosetron has a prolonged elimination half-life (~40 hours) and large volume of distribution (6.96–9.85 L/kg), enabling sustained receptor binding. Pharmacokinetic studies using non-compartmental analysis (e.g., Phoenix WinNonlin software) show dose-linear exposure across 0.3–90 µg/kg, with no QTc prolongation risks. These properties support single-dose administration for multi-phase CINV prevention .

Q. What are validated primary endpoints for assessing palonosetron in randomized controlled trials (RCTs)?

- Methodological Answer : The primary endpoint in phase III trials is the complete response (CR) rate, defined as no emesis and no rescue medication use. For example, Gralla et al. (2003) reported CR rates of 81% (acute) and 74.1% (delayed) for palonosetron 0.25 mg versus 68.6% and 55.1% for ondansetron in MEC . Secondary endpoints include nausea severity scales (e.g., Visual Analog Scale) and Functional Living Index-Emesis (FLIE) scores .

Advanced Research Questions

Q. How should researchers address discrepancies in meta-analyses comparing palonosetron with older 5-HT3 RAs?

- Methodological Answer : Pooled analyses of patient-level data (e.g., 4 phase III trials with 2,057 patients) resolve inconsistencies by standardizing endpoints and adjusting for covariates like corticosteroid use. For instance, Botrel et al. found a 24% reduction in delayed vomiting risk (RR: 0.76; 95% CI: 0.68–0.85) with palonosetron, but selection bias may arise if non-FDA-approved studies are excluded . Sensitivity analyses and stratification by emetogenicity are critical.

Q. What experimental designs optimize corticosteroid-sparing regimens with palonosetron?

- Methodological Answer : Aapro et al. (2010) demonstrated that a single-day dexamethasone (8 mg) + palonosetron protocol achieved non-inferior CR rates (69.3% vs. 68.6%) compared to multi-day dexamethasone in MEC. Researchers should use double-blind, noninferiority designs with FLIE scores to assess patient functioning .

Q. How does palonosetron’s receptor interaction differ mechanistically from first-generation 5-HT3 RAs?

- Methodological Answer : Structural studies indicate palonosetron induces 5-HT3 receptor internalization and exhibits positive cooperativity, unlike ondansetron’s bimolecular binding. Radioligand displacement assays and confocal microscopy are recommended to study these allosteric effects .

Q. What statistical methods validate pooled data analyses in cross-trial comparisons?

- Methodological Answer : Pooling data from ondansetron/dolasetron/granisetron trials requires equivalence testing (e.g., two one-sided tests) to confirm therapeutic similarity. For palonosetron, meta-regression models adjust for dose (0.25 vs. 0.75 mg) and emetogenicity. Logistic regression in cycle-by-cycle analyses (e.g., 6 cycles in Schwartzberg et al.) quantifies odds ratios for delayed CINV .

Q. How do formulation differences (e.g., oral vs. IV) impact palonosetron’s bioavailability and efficacy?

- Methodological Answer : While IV palonosetron 0.25 mg is standard, oral formulations (0.5 mg) showed non-inferiority in acute CINV (58.8% vs. 59.3% CR) but lacked statistical significance. Researchers should use bioequivalence studies with AUC comparisons and strict fasting protocols to control variability .

Q. What methodologies assess long-term efficacy and safety over multiple chemotherapy cycles?

- Methodological Answer : Retrospective cohort analyses (e.g., 18,597 patients over 6 cycles) with generalized estimating equations (GEE) track delayed CINV rates. Palonosetron cohorts showed 15% delayed CINV vs. 16–20% for older 5-HT3 RAs, with lower rescue medication use (OR: 1.41–1.70; P<0.002) .

Q. How can receptor-level mechanisms explain palonosetron’s efficacy in delayed CINV?

特性

IUPAC Name |

(3aS,6S)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c22-17-5-4-13-10-21(16-11-20-8-6-12(16)7-9-20)19(23)15-3-1-2-14(17)18(13)15/h1-3,12-13,16-17,22H,4-11H2/t13-,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDXMUXWGXFPLG-XYPHTWIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C3C1CN(C(=O)C3=CC=C2)C4CN5CCC4CC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C3[C@H]1CN(C(=O)C3=CC=C2)[C@@H]4CN5CCC4CC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848074-08-8 | |

| Record name | 6S-Hydroxy-palonosetron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848074088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6S-HYDROXY-PALONOSETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5GT4PN0X7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。